molecular formula C9H12ClNO4S B022382 3-(5-Chloro-2-hydroxyanilino)propane-1-sulfonic acid CAS No. 109622-41-5

3-(5-Chloro-2-hydroxyanilino)propane-1-sulfonic acid

Cat. No.: B022382
CAS No.: 109622-41-5
M. Wt: 265.71 g/mol
InChI Key: JBVQSLQJLBWHHG-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-hydroxyanilino)propane-1-sulfonic acid is a chemical compound with the molecular formula C9H12ClNO4S and a molecular weight of 265.71 g/mol. This compound is characterized by the presence of a chloro-substituted hydroxyaniline group attached to a propane sulfonic acid moiety. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-(5-Chloro-2-hydroxyanilino)propane-1-sulfonic acid typically involves the reaction of 5-chloro-2-hydroxyaniline with propane-1-sulfonic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

3-(5-Chloro-2-hydroxyanilino)propane-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chloro group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(5-Chloro-2-hydroxyanilino)propane-1-sulfonic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in biochemical assays and as a reagent in molecular biology experiments.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-hydroxyanilino)propane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3-(5-Chloro-2-hydroxyanilino)propane-1-sulfonic acid can be compared with other similar compounds, such as:

    3-(5-Bromo-2-hydroxyanilino)propane-1-sulfonic acid: Similar structure but with a bromo group instead of a chloro group.

    3-(5-Methyl-2-hydroxyanilino)propane-1-sulfonic acid: Contains a methyl group instead of a chloro group.

    3-(5-Nitro-2-hydroxyanilino)propane-1-sulfonic acid: Features a nitro group in place of the chloro group.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties compared to its analogs .

Properties

IUPAC Name

3-(5-chloro-2-hydroxyanilino)propane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO4S/c10-7-2-3-9(12)8(6-7)11-4-1-5-16(13,14)15/h2-3,6,11-12H,1,4-5H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVQSLQJLBWHHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NCCCS(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70408352
Record name 3-(5-Chloro-2-hydroxyanilino)propane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109622-41-5
Record name 3-(5-Chloro-2-hydroxyanilino)propane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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